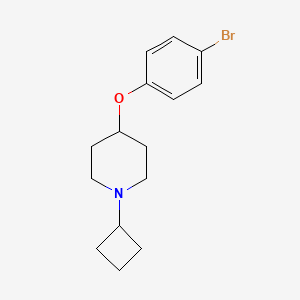

4-(4-Bromophenoxy)-1-cyclobutylpiperidine

Overview

Description

“4-(4-Bromophenoxy)benzaldehyde” is a related compound that has been found in scientific databases . It’s a chemical used in scientific research with a molecular formula of C13H9BrO2 and a molecular weight of 277.117 g/mol .

Synthesis Analysis

While specific synthesis methods for “4-(4-Bromophenoxy)-1-cyclobutylpiperidine” were not found, a related compound, “4-bromomethylbenzoic acid”, has been synthesized using NBS in a solvent of chlorobenzene .Molecular Structure Analysis

The molecular structure of a related compound, “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide”, was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis

“4-Bromophenol” is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .Physical And Chemical Properties Analysis

A related compound, “4-Bromophenol”, is a pinkish-brown crystalline solid with a melting point of 61-64 °C .Scientific Research Applications

Anticancer Activities

Bromophenols, like the derivatives studied in marine drugs, demonstrate significant anticancer activities. A novel bromophenol derivative, BOS-102, showed potent anticancer activities against human lung cancer cell lines, inducing cell cycle arrest and apoptosis in A549 cells through mechanisms involving reactive oxygen species (ROS) generation, PI3K/Akt and MAPK signaling pathways deactivation (Guo et al., 2018).

Enzyme Inhibitory Effects

Research on bromophenol derivatives has revealed their potential as enzyme inhibitors. Cyclopropylmethanols incorporating bromophenol moieties were investigated as inhibitors of carbonic anhydrase (CA), showing excellent inhibitory effects against human CA isoenzymes, suggesting their utility in treating conditions like glaucoma, epilepsy, and osteoporosis (Boztaş et al., 2015).

Antioxidant and Radical Scavenging Activities

Bromophenols isolated from red algae, such as Vertebrata lanosa, have been found to possess potent antioxidant and radical scavenging activities. These activities are significant for their potential applications in food and pharmaceutical industries as natural antioxidants, offering protection against oxidative stress-related diseases (Olsen et al., 2013).

Water Treatment and Environmental Fate

The transformation and degradation mechanisms of bromophenols during water treatment processes have also been a focus of study. For example, the chlorination process of bromophenols in water treatment was explored to understand the formation of halogenated disinfection byproducts (DBPs), providing insights into the environmental fate of these compounds (Xiang et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(4-bromophenoxy)-1-cyclobutylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNWLGIKFAWLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)-1-cyclobutylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)

![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)

![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)

![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)